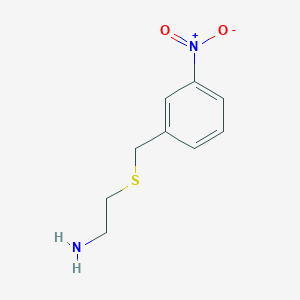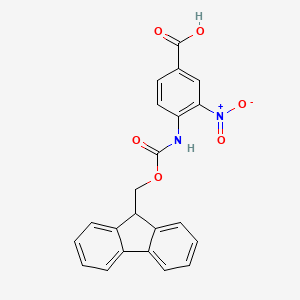
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, commonly known as TMPP, is an organic compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water and alcohol. TMPP is used in a wide range of scientific research applications, including biochemical and physiological studies. It can be synthesized using a variety of methods, and has several advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
TMPP has several scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, to study the pharmacokinetics of drugs, and to study the effects of drugs on the endocrine system.
Mécanisme D'action
The exact mechanism of action of TMPP is not fully understood. However, it is believed that TMPP acts as an agonist at certain receptor sites in the body, which can lead to the activation of certain biochemical pathways. It is also believed that TMPP can interact with certain enzymes in the body, which can lead to the activation of certain physiological pathways.
Biochemical and Physiological Effects
TMPP has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of dopamine in the brain, which can lead to an increase in the levels of serotonin in the brain. It has also been shown to have an inhibitory effect on the release of norepinephrine in the brain, which can lead to an increase in the levels of GABA in the brain. In addition, TMPP has been shown to have an inhibitory effect on the release of glutamate in the brain, which can lead to an increase in the levels of glycine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages of TMPP is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, TMPP has a low toxicity and is generally safe to use in laboratory experiments.
However, there are also some limitations when using TMPP in laboratory experiments. One of the main limitations is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, TMPP has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Orientations Futures
There are several potential future directions for TMPP research. One potential direction is to further investigate the mechanism of action of TMPP and its effects on various biochemical and physiological pathways. Another potential direction is to develop new methods for synthesizing TMPP, which could potentially improve its solubility and stability. Additionally, further research could be done to investigate the potential therapeutic applications of TMPP. Finally, further research could be done to investigate the potential toxicity of TMPP and its effects on human health.
Méthodes De Synthèse
TMPP can be synthesized using several different methods. One of the most common methods is the reaction of 3,4,5-trimethoxybenzaldehyde and piperazine. This reaction is conducted in a solvent such as ethanol, and requires the use of a catalyst such as p-toluenesulfonic acid. Another method is the reaction of 3,4,5-trimethoxybenzyl chloride and piperazine, which is also conducted in a solvent such as ethanol and requires the use of a catalyst such as p-toluenesulfonic acid. Other methods for synthesizing TMPP include the reaction of 3,4,5-trimethoxybenzyl alcohol and piperazine, and the reaction of 3,4,5-trimethoxybenzyl amine and piperazine.
Propriétés
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBIYGLDJXNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641011 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride | |
CAS RN |
38869-07-7 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)







![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

